3-Morpholino-1,2,4-thiadiazol-5-amine
Overview
Description
Morpholine derivatives, particularly those containing a thiadiazole moiety, have been the subject of extensive research due to their potential pharmacological properties. The compound 3-Morpholino-1,2,4-thiadiazol-5-amine is a synthetic heterocyclic compound that features both amine and ether functional groups inherent to morpholine, as well as a thiadiazole ring, which is a common scaffold in medicinal chemistry .
Synthesis Analysis
The synthesis of morpholine derivatives bearing a thiadiazole ring often involves multi-step reactions, starting with the formation of thiourea followed by the construction of the thiadiazole ring . In related work, the synthesis of 4-(1,3-Thiazol-2-yl)morpholine derivatives has been reported, with these compounds showing potent inhibition of phosphoinositide 3-kinase, an enzyme implicated in cancer progression . Another study describes the synthesis of a morpholinomethyl derivative of imidazo[2,1-b][1,3,4]thiadiazole, which involved the preparation of an intermediate imidazo[2,1-b][1,3,4]thiadiazole .
Molecular Structure Analysis
The molecular structure of morpholine derivatives is often confirmed using spectroscopic methods such as IR, NMR, and X-ray crystallography. For instance, the crystal structure of a related compound, 5-(2'-aminophenyl)-2-dimethylamino-1,3,4-thiadiazole, was determined using X-ray diffraction, revealing a planar structure with intramolecular interactions . Similarly, the crystal structure of a morpholinomethyl derivative of imidazo[2,1-b][1,3,4]thiadiazole was analyzed, showing a supramolecular network formed through various intermolecular interactions .
Chemical Reactions Analysis
Morpholine derivatives can undergo various chemical reactions depending on the substituents present on the thiadiazole ring. For example, aminomethylation reactions of morpholinium and N-methylmorpholinium thiolates with primary amines and formaldehyde have been studied, leading to the formation of different reaction products based on the nature of the counter-ion and the primary amine structure . These reactions can yield complex bicyclic and tricyclic structures, demonstrating the versatility of morpholine-thiadiazole compounds in chemical synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives are influenced by their functional groups and molecular structure. The polarity and solubility of morpholine make it a suitable candidate for drug synthesis, as seen in the synthesis of thiazole substituted morpholine derivatives . The interaction of these compounds with biological targets, such as DNA and enzymes, is also of interest. For instance, 5-[substituted]-1,3,4-thiadiazol-2-amines have been shown to bind to DNA via groove binding mode and exhibit DNA cleavage activity . Additionally, 5-benzyl-1,3,4-thiadiazol-2-amine derivatives have been synthesized and tested for their acetylcholinesterase-inhibition activities, with one derivative showing significant inhibition .
Scientific Research Applications
Anticancer Agents
- Scientific Field : Medicinal Chemistry
- Application Summary : 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against carcinogenic cells . The new chemical structures were evidenced using spectroscopy (IR, NMR and MS) and elemental analysis .
- Methods of Application : The derivatives were synthesized from the starting material 1- (morpholino (pyridine) methyl) indoline-2,3-dione and evaluated for their in vitro cytotoxic activity against carcinogenic cells .
- Results : The results show that compounds imidazo [4,5-b]quinoxaline-indolinone, thiazolopyrimidine-oxoindoline, pyrimidine-oxoindoline-hydrazine-carboxamide, spiro [indoline-3,2′- [1,3,4] thiadiazol]-one and spiro [indoline-3,3′- [1,2,4]triazolidin]-one have excellent anti-proliferative activities against different human cancer cell lines such as gastric carcinoma cells (MGC-803), breast adenocarcinoma cells (MCF-7), nasopharyngeal carcinoma cells (CNE2) and oral carcinoma cells (KB) .
Antimicrobial Agents
- Scientific Field : Medicinal Chemistry
- Application Summary : A series of 1,3,4-thiadiazole derivatives were designed and synthesized using N - (4-nitrophenyl)acetohydrazonoyl bromide and 1- [3,5-dimethyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethan-1-one as starting materials . The newly synthesized compounds were fully characterized by 1 H NMR, 13 C NMR, IR, MS, and elemental analysis .
- Methods of Application : The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2- [1- [5-methyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .
- Results : The synthesized 1,3,4-thiadiazole derivatives were tested against E. coli, B. mycoides, and C. albicans . Four compounds outperformed the other produced compounds in terms of antimicrobial activity .
Proteomics Research
- Scientific Field : Biochemistry
- Application Summary : 3-Morpholino-1,2,4-thiadiazol-5-amine is used in proteomics research .
- Methods of Application : The specific methods of application in proteomics research are not detailed in the source .
- Results : The outcomes of this application are not specified in the source .
Synthesis of Timolol
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : 3-Chloro-4-morpholino-1,2,5-thiadiazole, a compound similar to 3-Morpholino-1,2,4-thiadiazol-5-amine, is used as an intermediate for the synthesis of Timolol .
- Methods of Application : The specific methods of synthesis are not detailed in the source .
- Results : The outcomes of this application are not specified in the source .
Antioxidant Potential
- Scientific Field : Medicinal Chemistry
- Application Summary : A series of 1,3,4-thiadiazole derivatives were designed and synthesized . The newly synthesized conjugates were evaluated for their antioxidant potential .
- Methods of Application : The specific methods of synthesis and evaluation are not detailed in the source .
- Results : The outcomes of this application are not specified in the source .
Antimicrobial Agents
- Scientific Field : Medicinal Chemistry
- Application Summary : A series of 1,3,4-thiadiazole derivatives were designed and synthesized . The newly synthesized compounds were fully characterized and tested against E. coli, B. mycoides, and C. albicans .
- Methods of Application : The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2- [1- [5-methyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .
- Results : Four compounds outperformed the other produced compounds in terms of antimicrobial activity .
Future Directions
properties
IUPAC Name |
3-morpholin-4-yl-1,2,4-thiadiazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4OS/c7-5-8-6(9-12-5)10-1-3-11-4-2-10/h1-4H2,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSLHBNBTKXKFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NSC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10616979 | |
Record name | 3-(Morpholin-4-yl)-1,2,4-thiadiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10616979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Morpholino-1,2,4-thiadiazol-5-amine | |
CAS RN |
138588-29-1 | |
Record name | 3-(Morpholin-4-yl)-1,2,4-thiadiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10616979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(morpholin-4-yl)-1,2,4-thiadiazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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